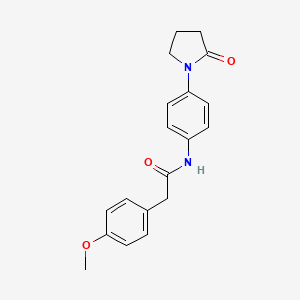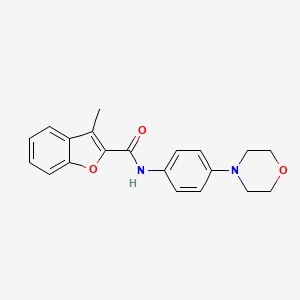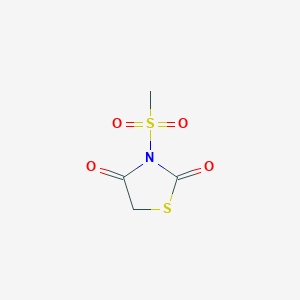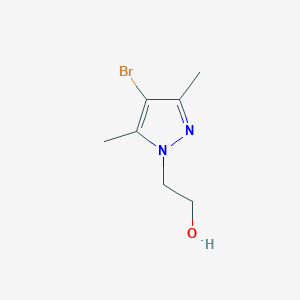
3-(4-Nitrophenyl)Pyrrolidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)Pyrrolidine Hydrochloride is a chemical compound with the CAS Number: 1359704-65-6 . It has a molecular weight of 228.68 . The IUPAC name for this compound is this compound . The compound is a salt .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.68 . It is a salt .Wissenschaftliche Forschungsanwendungen
Photochemical Electron Transfer
A study by Fasani et al. (2006) explores the intramolecular electron transfer in nitrophenyldihydropyridines, related to 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride. They found that in certain derivatives, the fluorescence is quenched due to electron transfer, leading to charge-separated species. This insight is pivotal for designing new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi & Albini, 2006).
Synthesis of Polyimides
Huang et al. (2017) discuss the synthesis of polyimides using a monomer containing pyrrolidine groups. These polymers exhibit high thermal stability, solubility in organic solvents, and hydrophobicity. This research highlights the potential of pyrrolidine derivatives in material science (Huang, Chen, Mei, Li, Liu & Wei, 2017).
Polar Cycloaddition in Pyrrolidines
Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in a polar cycloaddition process. They demonstrated that pyrrolidines, which are structurally similar to this compound, show significant potential in medicine and industry, such as in the production of dyes and agrochemical substances (Żmigrodzka, Sadowski, Kras, Desler, Demchuk & Kula, 2022).
Stereoselectivity in Calcium Antagonists
Tamazawa et al. (1986) explored the stereoselectivity of a compound structurally related to this compound. They synthesized enantiomers with varying affinities and vasodilating activities, providing insight into the molecular interactions of calcium antagonists (Tamazawa, Arima, Kojima, Isomura, Okada, Fujita, Furuya, Takenaka, Inagaki & Terai, 1986).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been found to interact with various targets, including receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
The safety data sheet for 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODKTOILADBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)


![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)
![Ethyl 2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2977654.png)
![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)